molecular formula C15H30O2 B14527150 Ethyl 3,5,7-trimethyldecanoate CAS No. 62619-21-0

Ethyl 3,5,7-trimethyldecanoate

Cat. No.: B14527150
CAS No.: 62619-21-0
M. Wt: 242.40 g/mol
InChI Key: ZCAKZLNKBDPYIZ-UHFFFAOYSA-N
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Description

Ethyl 3,5,7-trimethyldecanoate is a branched-chain fatty acid ester characterized by a decanoate backbone with methyl groups at the 3rd, 5th, and 7th carbon positions and an ethyl ester functional group. Branched esters like this are often utilized in polymer chemistry as modifiers due to their steric effects, or in flavor/fragrance industries owing to their distinct physicochemical properties .

Properties

CAS No.

62619-21-0

Molecular Formula

C15H30O2

Molecular Weight

242.40 g/mol

IUPAC Name

ethyl 3,5,7-trimethyldecanoate

InChI

InChI=1S/C15H30O2/c1-6-8-12(3)9-13(4)10-14(5)11-15(16)17-7-2/h12-14H,6-11H2,1-5H3

InChI Key

ZCAKZLNKBDPYIZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC(C)CC(C)CC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3,5,7-trimethyldecanoate can be synthesized through the esterification of 3,5,7-trimethyldecanoic acid with ethanol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows: [ \text{3,5,7-trimethyldecanoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} ]

Industrial Production Methods: On an industrial scale, the esterification process can be carried out in large reactors with continuous removal of water to drive the reaction to completion. The use of azeotropic distillation or molecular sieves can help in the efficient removal of water.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of a strong acid or base to yield 3,5,7-trimethyldecanoic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Transesterification: This reaction involves the exchange of the ethyl group with another alcohol in the presence of

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between Ethyl 3,5,7-trimethyldecanoate and analogous compounds:

Compound Molecular Structure Functional Groups Key Properties/Applications
This compound Branched C10 chain, 3 methyl groups, ethyl ester Ester, alkyl branches Potential polymer modifier, flavor/fragrance component (inferred)
Methyl tetradecanoate () Linear C14 chain, methyl ester Ester Lubricant, flavoring agent
3,5,7-Decatriene () Branched C10 chain, three double bonds Alkene Model compound in polymerization studies
Methyl 3,5,7-trioxo-octanoate () Branched C8 chain, three ketone groups Ketone, ester Synthetic intermediate for resorcylate derivatives

Physicochemical Properties

  • Branching Effects: this compound’s branched structure likely reduces its melting point and increases solubility in nonpolar solvents compared to linear esters like methyl tetradecanoate .
  • Ester Group Reactivity : The ethyl ester group may hydrolyze more slowly than methyl esters due to increased steric hindrance and longer alkyl chain .

Reactivity in Polymerization

Branched esters and glycerides, such as 3,5,7-decatriene, are known to retard the polymerization of ethyl acrylate by introducing steric hindrance, altering monomer reactivity ratios . This compound is expected to exhibit similar behavior, acting as a polymerization modifier rather than an inert diluent like benzene or methyl stearate .

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